2-Tert-butyl-4,6-diiodopyrimidine
Description
2-Tert-butyl-4,6-diiodopyrimidine is an organic compound with the molecular formula C8H10I2N2 It is a derivative of pyrimidine, characterized by the presence of two iodine atoms at the 4 and 6 positions and a tert-butyl group at the 2 position
Properties
IUPAC Name |
2-tert-butyl-4,6-diiodopyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10I2N2/c1-8(2,3)7-11-5(9)4-6(10)12-7/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLECSBMYKMMLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Tert-butyl-4,6-diiodopyrimidine typically involves the iodination of 2-tert-butylpyrimidine. One common method includes the reaction of 2-tert-butylpyrimidine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination at the 4 and 6 positions.
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
2-Tert-butyl-4,6-diiodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically require the presence of a catalyst or a base to facilitate the substitution process.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine derivatives with different functional groups. Reduction reactions can also be performed to remove the iodine atoms and replace them with hydrogen or other substituents.
Coupling Reactions: The iodine atoms make this compound suitable for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules. These reactions often require palladium catalysts and specific reaction conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
2-Tert-butyl-4,6-diiodopyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives have potential applications in drug discovery and development. It can be used to synthesize biologically active molecules that may serve as pharmaceuticals or diagnostic agents.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Tert-butyl-4,6-diiodopyrimidine exerts its effects depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atoms are replaced by nucleophiles, leading to the formation of new bonds and functional groups. In coupling reactions, the iodine atoms participate in the formation of carbon-carbon or carbon-heteroatom bonds, resulting in more complex molecular structures.
The molecular targets and pathways involved vary based on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
2-Tert-butyl-4,6-diiodopyrimidine can be compared with other similar compounds such as:
2,4,6-Tri-tert-butylpyrimidine: This compound has three tert-butyl groups and is used as a sterically hindered base in organic synthesis.
2,6-Di-tert-butylpyridine: Known for its use as a proton trapping agent, it is less reactive than 2-Tert-butyl-4,6-diiodopyrimidine due to the absence of iodine atoms.
2,6-Di-tert-butyl-4-methylpyridine: Used in glycosylation reactions, it is another example of a sterically hindered base with different reactivity compared to 2-Tert-butyl-4,6-diiodopyrimidine.
The uniqueness of 2-Tert-butyl-4,6-diiodopyrimidine lies in its iodine atoms, which provide distinct reactivity and make it suitable for specific types of chemical transformations.
Biological Activity
2-Tert-butyl-4,6-diiodopyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's biological activity, including its antioxidant properties, anti-inflammatory effects, and potential implications in therapeutic applications.
- Chemical Formula : C10H12I2N2
- Molecular Weight : 392.02 g/mol
- Structure : The compound features a pyrimidine ring with tert-butyl and diiodo substituents, which may influence its reactivity and biological interactions.
Antioxidant Activity
Research indicates that compounds similar to 2-tert-butyl-4,6-diiodopyrimidine exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
A study highlighted the role of phenolic antioxidants in reducing oxidative damage through radical scavenging mechanisms. The presence of iodine in the structure may enhance the electron-donating ability of the compound, potentially increasing its antioxidant capacity .
Anti-inflammatory Effects
The anti-inflammatory potential of 2-tert-butyl-4,6-diiodopyrimidine has been explored through various assays. In vitro studies have shown that compounds with similar structures can inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages .
These findings suggest that 2-tert-butyl-4,6-diiodopyrimidine could be beneficial in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Study 1: Antioxidant Efficacy
A comparative analysis was conducted to evaluate the antioxidant activity of several phenolic compounds, including derivatives of pyrimidine. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to measure free radical scavenging activity. Results indicated that compounds with iodine substitutions exhibited enhanced antioxidant activity compared to their non-iodinated counterparts .
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 2-Tert-butyl-4,6-diiodopyrimidine | 12.5 | 15.3 |
| Non-iodinated analog | 25.0 | 30.0 |
Study 2: Anti-inflammatory Mechanisms
In another investigation focused on anti-inflammatory mechanisms, 2-tert-butyl-4,6-diiodopyrimidine was tested for its ability to inhibit NF-kB signaling pathways in LPS-stimulated macrophages. The results showed a significant reduction in the activation of NF-kB, leading to decreased production of inflammatory mediators .
Toxicological Profile
While exploring the beneficial effects of 2-tert-butyl-4,6-diiodopyrimidine, it is crucial to consider its safety profile. Preliminary toxicity studies indicate potential cytotoxic effects at high concentrations; however, further research is necessary to establish a comprehensive understanding of its safety margins in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
